![molecular formula C6H9NO4 B13513043 2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)
2-[1-(Nitromethyl)cyclopropyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Nitromethyl)cyclopropyl]acetic acid is an organic compound with a unique cyclopropyl ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a cyclopropyl ring attached to an acetic acid moiety, with a nitromethyl group substituting one of the hydrogen atoms on the cyclopropyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Nitromethyl)cyclopropyl]acetic acid typically involves multiple steps. One common method starts with the cyclopropanation of an appropriate alkene using a nitromethylating agent. The intermediate product is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of large-scale reactors, continuous flow systems, and automated monitoring to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Nitromethyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The hydrogen atoms on the cyclopropyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-[1-(Nitromethyl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[1-(Nitromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The nitromethyl group can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with proteins. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid: This compound has a mercaptomethyl group instead of a nitromethyl group.
2-[1-(Hydroxymethyl)cyclopropyl]acetic acid: This compound has a hydroxymethyl group instead of a nitromethyl group.
Uniqueness
2-[1-(Nitromethyl)cyclopropyl]acetic acid is unique due to the presence of the nitromethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making it valuable for certain applications .
Propiedades
Fórmula molecular |
C6H9NO4 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
2-[1-(nitromethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-6(1-2-6)4-7(10)11/h1-4H2,(H,8,9) |
Clave InChI |
CQZQTRNWDSRCPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC(=O)O)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)
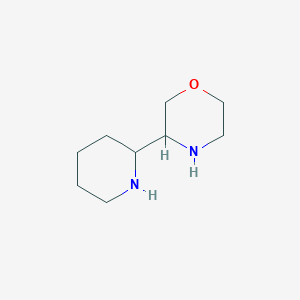
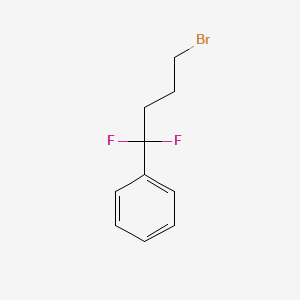
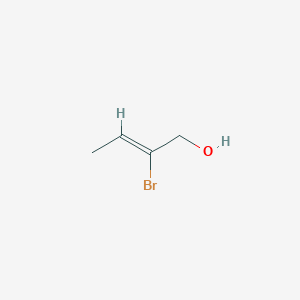
amine](/img/structure/B13513030.png)
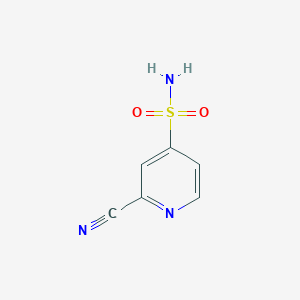
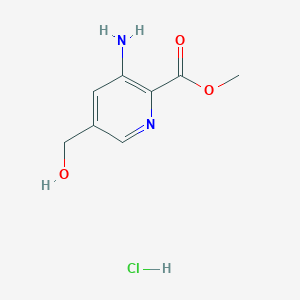
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)
